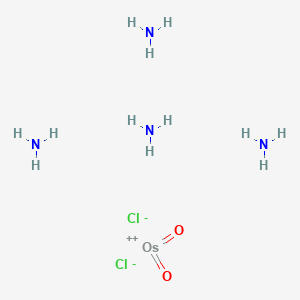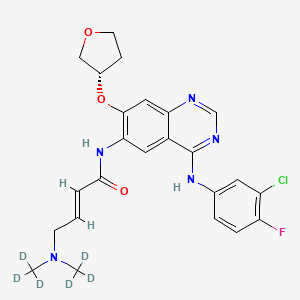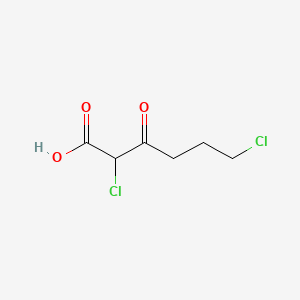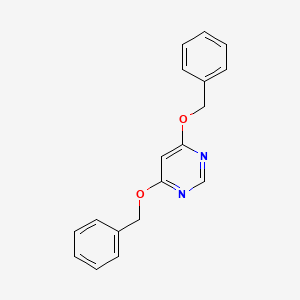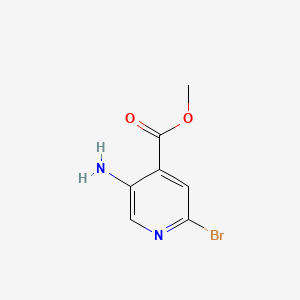
Cianuro de trimetilsililo-13C,15N
Descripción general
Descripción
Trimethylsilyl cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula (CH3)3Si13C15N. It is a derivative of trimethylsilyl cyanide, where the carbon and nitrogen atoms are enriched with the isotopes carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research for tracing and studying chemical reactions and mechanisms due to its isotopic labels.
Aplicaciones Científicas De Investigación
Trimethylsilyl cyanide-13C,15N is widely used in scientific research due to its isotopic labels. Some of its applications include:
Mecanismo De Acción
Target of Action
Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is primarily used in organic synthesis. Its primary targets are aldehydes, ketones, and imines . It acts as a cyanide source for nucleophilic reactions .
Mode of Action
Trimethylsilyl cyanide-13C,15N interacts with its targets through nucleophilic additions . It forms cyanohydrin silyl ethers when it reacts with aldehydes and ketones . When reacting with imines, it forms α-aminonitriles . The cyanation process is believed to proceed through a radical pathway .
Biochemical Pathways
The biochemical pathways affected by Trimethylsilyl cyanide-13C,15N involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds are crucial intermediates in various synthetic pathways. For instance, cyanohydrin silyl ethers can be further processed to yield other valuable compounds .
Result of Action
The result of Trimethylsilyl cyanide-13C,15N’s action is the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds can serve as intermediates in the synthesis of a wide range of other compounds, contributing to the versatility of Trimethylsilyl cyanide-13C,15N as a reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl cyanide-13C,15N can be synthesized through the reaction of trimethylchlorosilane with isotopically labeled potassium cyanide (13C,15N). The reaction is typically carried out in the presence of a catalyst such as zinc iodide and a solvent like polyethylene glycol (PEG400) under stirring at room temperature or ultrasonic radiation . Another method involves the reaction of trimethylchlorosilane with lithium cyanide in an anhydrous tetrahydrofuran solution .
Industrial Production Methods
Industrial production of trimethylsilyl cyanide-13C,15N follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of specialized equipment to handle toxic reagents and maintain an inert atmosphere is crucial for safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl cyanide-13C,15N undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.
Strecker Reaction: It participates in the Strecker synthesis to produce α-aminonitriles.
Cyanation: It can be used for the cyanation of aryl halides and thiols.
Common Reagents and Conditions
Common reagents used in reactions with trimethylsilyl cyanide-13C,15N include aldehydes, ketones, amines, and aryl halides. Typical reaction conditions involve the use of catalysts such as palladium complexes, manganese oxide octahedral molecular sieves, and Brønsted acids .
Major Products
The major products formed from reactions with trimethylsilyl cyanide-13C,15N include cyanohydrin trimethylsilyl ethers, α-aminonitriles, and various cyanated organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl cyanide: The non-isotopically labeled version of the compound.
Trimethylsilyl cyanide-13C: Labeled only with carbon-13.
Trimethylsilyl cyanide-15N: Labeled only with nitrogen-15.
Uniqueness
Trimethylsilyl cyanide-13C,15N is unique due to the dual isotopic labeling, which provides more detailed information in tracing studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and resolution of spectroscopic analyses, making it a valuable tool in advanced research applications .
Propiedades
IUPAC Name |
trimethylsilylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMLDGFXIOXMT-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[13C]#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745972 | |
| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81797-53-7 | |
| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81797-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


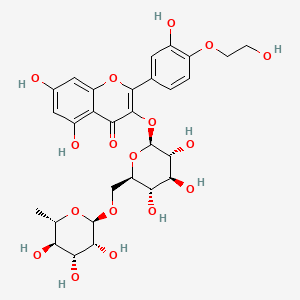

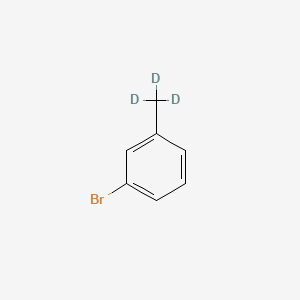
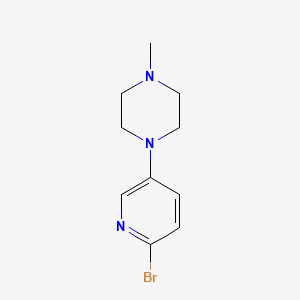
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
